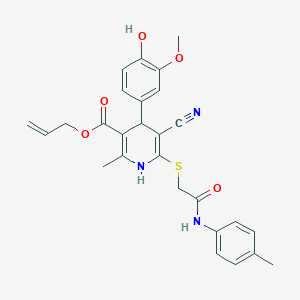![molecular formula C14H9N3O4S B2708436 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 921899-60-7](/img/structure/B2708436.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiophene moiety, which is a five-membered heterocyclic compound . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in a variety of naturally occurring and synthetic molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-arylamino N-aryl thiophene 2-carboxamides were synthesized by modifications at both quinoline and amide domains of the OSI-930 scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple heterocyclic moieties. For instance, the benzo[d][1,3]dioxol-5-yl group is not coplanar with the naphthalene ring, indicating a non-planar structure .Chemical Reactions Analysis
The compound may display inhibition of certain biological targets. For example, thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl groups displayed inhibition of VEGFR1 .Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involves complex chemical reactions aimed at integrating various functional groups to explore their chemical properties and biological activities. For instance, Talupur et al. (2021) discussed the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were evaluated for antimicrobial activities and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
- Compounds with structural similarities have been investigated for their potential pharmacological properties. For example, Ravinaik et al. (2021) designed and synthesized a series of compounds for anticancer evaluation against various cancer cell lines, demonstrating the importance of such molecules in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antioxidant Activity
- The antioxidant properties of structurally related compounds have been explored, revealing their potential as effective antioxidants. Tumosienė et al. (2019) synthesized a series of novel derivatives and screened them for antioxidant activity, with some compounds showing higher activity than ascorbic acid, highlighting the potential of such structures in developing antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Rearrangements and Synthetic Applications
- The photochemistry of related 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been studied, leading to the synthesis of 1,2,4-thiadiazoles, indicating the versatility of these compounds in synthetic chemistry and the potential for novel molecular rearrangements (Vivona, Buscemi, Asta, & Caronna, 1997).
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(11-2-1-5-22-11)15-14-17-16-13(21-14)8-3-4-9-10(6-8)20-7-19-9/h1-6H,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCFJNKTVHVNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


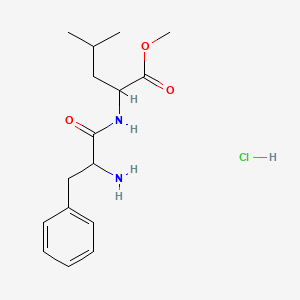
![6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708360.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2708361.png)
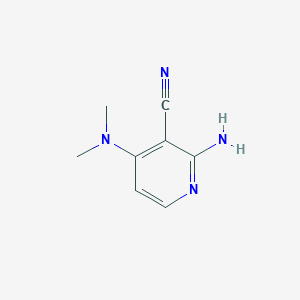
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)
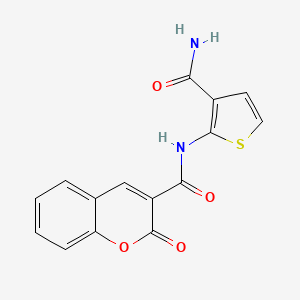
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)
![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2708367.png)
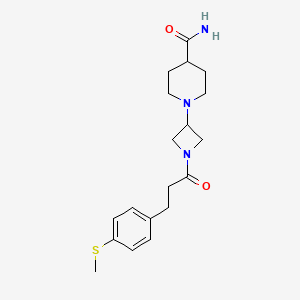

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)
